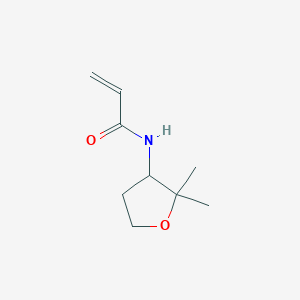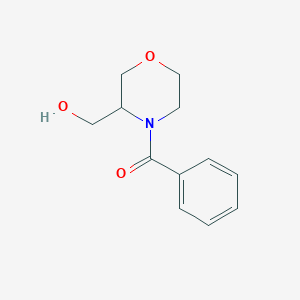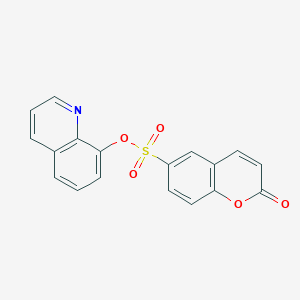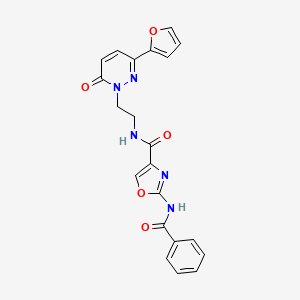
N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide, also known as DMOAP, is a chemical compound that has gained attention in scientific research due to its unique properties. DMOAP is a small molecule that can be synthesized easily and has the potential to be used in a variety of applications.
Wirkmechanismus
The mechanism of action of N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide is not well understood. However, it is believed that N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide interacts with cell membranes, disrupting their structure and function. This disruption can lead to cell death or other physiological changes.
Biochemical and Physiological Effects:
N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide can induce cell death in cancer cells, making it a potential candidate for cancer therapy. Additionally, N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide in lab experiments is its ease of synthesis. N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide can be synthesized in large quantities using a relatively simple process. Additionally, N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide in lab experiments is its limited solubility in water. This can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide. One area of research that has received attention is the development of N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide-based drug delivery systems. Additionally, further research is needed to understand the mechanism of action of N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide and its potential applications in cancer therapy and antibiotic development. Finally, there is a need for research on the biocompatibility of N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide and its potential toxicity in vivo.
Conclusion:
In conclusion, N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide is a promising compound that has the potential to be used in a variety of scientific research applications. Its ease of synthesis, low toxicity, and unique properties make it an attractive candidate for drug delivery, cancer therapy, and antibiotic development. Further research is needed to fully understand the mechanism of action of N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide and its potential applications in these areas.
Synthesemethoden
The synthesis of N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide is a relatively simple process that involves the reaction of 2,2-dimethyloxolane-3-carboxylic acid with propargylamine. The resulting compound is then reacted with acetic anhydride to yield N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide. This synthesis method has been well established in the literature and has been used to produce N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide in large quantities for research purposes.
Wissenschaftliche Forschungsanwendungen
N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide has been studied extensively in scientific research due to its potential applications in a variety of fields. One of the most promising applications of N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide is in the field of drug delivery. N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide has the ability to self-assemble into nanoparticles, which can be used to deliver drugs to specific sites in the body. Additionally, N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(2,2-dimethyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-4-8(11)10-7-5-6-12-9(7,2)3/h4,7H,1,5-6H2,2-3H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLHWMGAFAOTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CCO1)NC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Dimethyloxolan-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2545897.png)
![5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2545898.png)
![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)


![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2545905.png)




![4-(piperidin-1-ylmethyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2545914.png)
![2-(1,3-dimethyl-2,4-dioxo-7-thiophen-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2545915.png)
![10-[(2E)-2-(methoxyimino)ethyl]-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7,10,12-hexaene-5-carbonitrile](/img/structure/B2545916.png)
